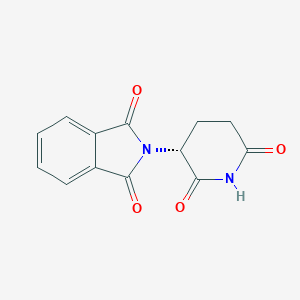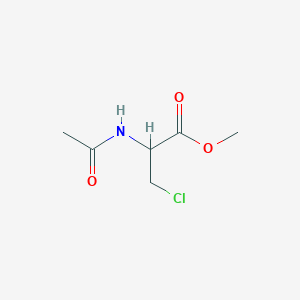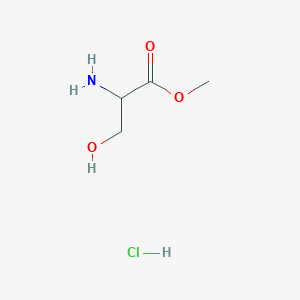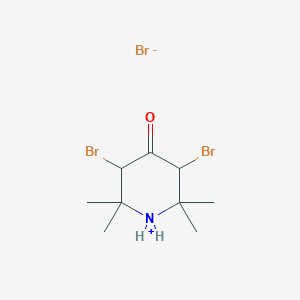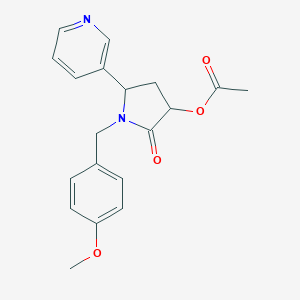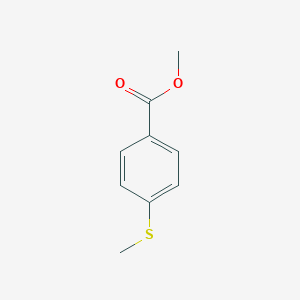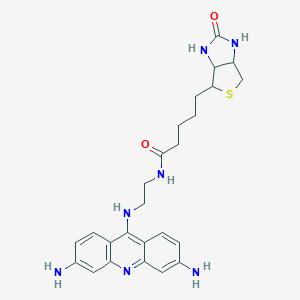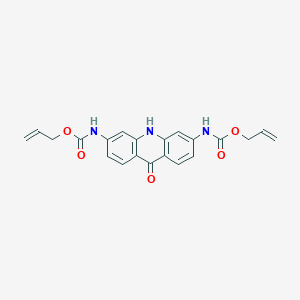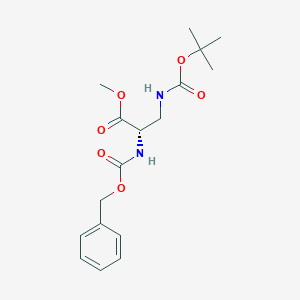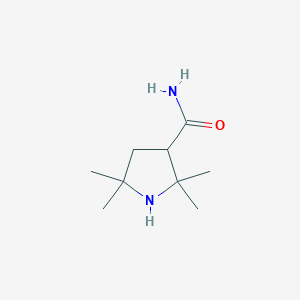
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, including those with complex substituents, has been explored through various methods. For example, a novel approach developed for the synthesis of 2-arylpyrrolidine-1-carboxamides involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, under mild conditions, using inexpensive solvents and catalysts, yielding the target compounds with good to high efficiency (Smolobochkin et al., 2017). Although this method doesn't directly pertain to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, it highlights the type of synthetic strategies that can be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives significantly influences their chemical behavior and applications. The specific arrangement of the tetramethyl groups in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide contributes to its stability by sterically hindering the reactive sites and reducing susceptibility to oxidative processes. Structural analyses often involve crystallography and spectroscopy to elucidate the configuration and conformation of such molecules. However, detailed structural analysis specific to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is not provided in the available literature, suggesting a need for further research in this area.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to produce a wide range of compounds with potential pharmaceutical applications. For instance, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were synthesized by acylation and alkylation reactions to produce compounds with significant antiarrhythmic activity (Hankovszky et al., 1986). These reactions showcase the versatility of pyrrolidine derivatives in synthesizing biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Nitroxide Free Radicals
- Summary of the Application: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .
- Results or Outcomes: The outcome of this procedure is the formation of the nitroxide free radical, which can be used in various applications, including as a spin probe .
Application 2: Spin Probes in Overhauser Dynamic Nuclear Polarization
- Summary of the Application: The nitroxide free radical synthesized from 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal .
Application 3: Synthesis of Nitroxide Based Polyethers
- Summary of the Application: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide can be used in the synthesis of nitroxide based polyethers .
- Results or Outcomes: The outcome of this procedure is the formation of nitroxide based polyethers, which possess charge transport properties .
Application 4: Antiarrhythmic Activity
Safety And Hazards
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide may cause skin irritation and respiratory tract irritation6. The toxicological properties of this substance have not been fully investigated6.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Relevant Papers
I couldn’t find specific papers related to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. However, it’s worth noting that the antiarrhythmic activity of some of its derivatives has been evaluated5.
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | |
CAS RN |
702-96-5 | |
| Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

